Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- is a chemical compound with the molecular formula C13H15NO5S. It is a derivative of furfurylamine, which is an aromatic amine typically formed by the reductive amination of furfural with ammonia . This compound is characterized by the presence of a furfurylamine moiety attached to a 3,4-dimethoxyphenylsulfonyl group, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- typically involves the reaction of furfurylamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The presence of the 3,4-dimethoxyphenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: The parent compound, which lacks the 3,4-dimethoxyphenylsulfonyl group.
Furfuryl alcohol: A related compound with a hydroxyl group instead of an amine group.
2-Furonitrile: The corresponding nitrile derivative of furfurylamine.
Uniqueness
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- is unique due to the presence of the 3,4-dimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-17-12-6-5-11(8-13(12)18-2)20(15,16)14-9-10-4-3-7-19-10/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNCAHPVARPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970471 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-08-7 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.